molecular formula C18H23N3O2 B12223810 3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile

3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile

Cat. No.: B12223810
M. Wt: 313.4 g/mol
InChI Key: KLFORMRVSDMAOT-UHFFFAOYSA-N
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Description

3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile is unique due to the combination of the piperidine and morpholine rings with the benzonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N3O2/c19-12-15-5-4-6-16(11-15)13-20-9-10-23-17(14-20)18(22)21-7-2-1-3-8-21/h4-6,11,17H,1-3,7-10,13-14H2

InChI Key

KLFORMRVSDMAOT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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